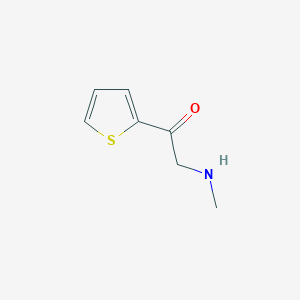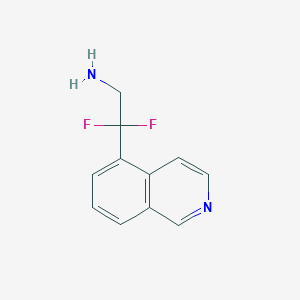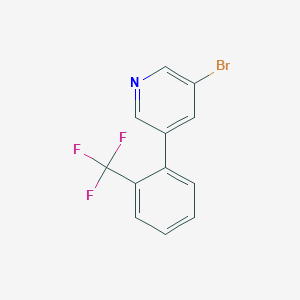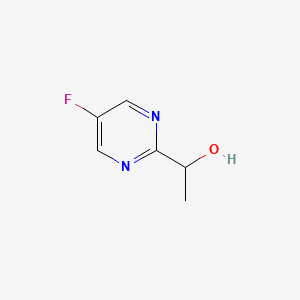
(S)-Binapine
Descripción general
Descripción
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. It is a derivative of binaphthyl, which is known for its ability to induce chirality in various chemical reactions. The compound is particularly notable for its use in asymmetric synthesis, where it serves as a ligand in catalytic processes.
Aplicaciones Científicas De Investigación
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing into its use as a building block for pharmaceuticals, particularly in the development of drugs that require high enantiomeric purity.
Industry: (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is used in the production of fine chemicals and as a catalyst in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of binaphthyl derivatives using chiral catalysts. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C. The choice of catalyst is crucial, with rhodium and ruthenium complexes being commonly employed.
Industrial Production Methods
In an industrial setting, the production of (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography ensures the production of high-quality (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene.
Análisis De Reacciones Químicas
Types of Reactions
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro-binaphthyl compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions include various functionalized binaphthyl derivatives, which can be further utilized in asymmetric synthesis and other applications.
Mecanismo De Acción
The mechanism by which (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene exerts its effects is primarily through its role as a chiral ligand. It facilitates the formation of chiral complexes with transition metals, which then participate in catalytic cycles to produce enantiomerically enriched products. The molecular targets include various transition metal centers, and the pathways involved often pertain to the activation and transformation of substrates in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-Binapine: The enantiomer of (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene, used in similar applications but with opposite chirality.
Binaphthol: Another binaphthyl derivative, commonly used as a chiral ligand.
BINAP: A well-known chiral ligand used in asymmetric hydrogenation and other catalytic processes.
Uniqueness
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is unique due to its specific chiral properties and its ability to induce high enantioselectivity in catalytic reactions. Its structural features allow for the formation of stable chiral complexes, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Propiedades
IUPAC Name |
(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53?,54?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMFQIWDFKIXGQ-KUSQLHRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@H]1[C@@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735201 | |
| Record name | (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528854-26-4 | |
| Record name | (12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-Binapine a desirable ligand for asymmetric catalysis?
A1: this compound possesses several characteristics that make it attractive for asymmetric catalysis:
- Chirality: As a chiral molecule, this compound can induce chirality in the products of catalytic reactions, leading to the formation of enantiomerically enriched compounds. []
- Strong Coordination: The phosphorus atoms in this compound readily coordinate to transition metals like rhodium and nickel, forming stable complexes. These complexes act as efficient catalysts for various transformations. [, ]
- Steric Environment: The bulky 1,1-dimethylethyl groups on the this compound scaffold create a sterically hindered environment around the metal center. This steric control plays a crucial role in achieving high enantioselectivity during catalysis. []
Q2: How does this compound influence the catalytic activity and selectivity in asymmetric hydrogenation reactions?
A2: this compound-metal complexes, particularly those with rhodium(I), demonstrate exceptional enantioselectivity in homogeneous asymmetric hydrogenation reactions. [] For example, a nickel/(S)-Binapine complex efficiently catalyzed the asymmetric hydrogenation of β-acetylamino vinylsulfones, achieving excellent yields and enantioselectivities (up to 95% yields and >99% ee). [] This high selectivity likely arises from the specific interactions between the substrate and the chiral environment created by the this compound ligand around the metal center.
Q3: What are the structural characteristics of this compound?
A3:
- Molecular Formula: C52H48P2 []
- Molecular Weight: 734.89 g/mol []
- Structure: (3R,3′R,4S,4′S,11bS,11′bS)‐4,4′‐Bis(1,1‐dimethylethyl)‐4,4′,5,5′‐tetrahydro‐3,3′‐bi‐3H‐dinaphtho[2,1‐c:1′,2′‐e]phosphepin []
- Spectroscopic Data: Characterized by NMR spectroscopy and optical rotation. []
Q4: How is this compound synthesized?
A4: this compound is synthesized from enantiomerically pure (S)-2,2′-dimethylbinaphthyl. The synthesis involves a multi-step process including double metalation, reaction with a chlorophosphine, sulfurization, coupling, and desulfurization to yield the final product. []
Q5: What are the safety considerations associated with handling this compound?
A5: While this compound exhibits some stability in air, it is generally considered air-sensitive and should be handled and stored under an inert atmosphere. [] Detailed toxicity data are not readily available.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



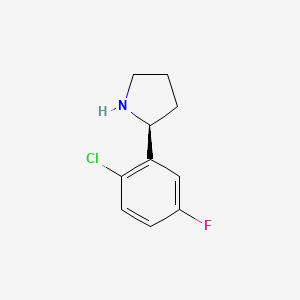

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)
![4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide;pentahydrate;trihydrochloride](/img/structure/B1509299.png)

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)


